![molecular formula C14H14ClN3O3S B417443 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone CAS No. 337505-38-1](/img/structure/B417443.png)
2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone
Übersicht
Beschreibung
The compound “2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the creation of fresh 1,3,4-oxadiazole derivatives and analogues . These compounds are then examined for their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone Applications
Anticancer Activity: The compound has shown promise in the field of oncology. It has been synthesized and evaluated for its potential to inhibit cancer cell growth. The presence of the 1,3,4-oxadiazole ring is significant as various derivatives have been identified as having anticancer properties . This compound could be a part of targeted cancer therapies, focusing on specific molecular pathways involved in tumor development and progression.
Antimicrobial Properties: Research indicates that derivatives of 1,3,4-oxadiazole, such as our compound of interest, exhibit antimicrobial activity . This application is crucial in developing new antibiotics to combat resistant strains of bacteria and other pathogens.
Antioxidant Potential: The oxidative stress response in cells can be mitigated by compounds with antioxidant properties. The compound could be utilized in research focused on reducing oxidative damage, which is implicated in various diseases, including neurodegenerative disorders .
Immunostimulating Effects: Compounds with an oxadiazole/thiadiazole ring have been found to possess immunostimulating effects . This property can be harnessed in developing treatments that enhance the immune system’s response to infections and possibly cancer.
Fluorescent Probing for DNA Quantification: Oxadiazole derivatives have been used as fluorescent probes for the quantitative determination of DNA . This application is particularly useful in molecular biology and genetic research, where accurate DNA quantification is essential.
Drug Resistance Overcoming: The compound’s structure suggests it could play a role in overcoming multidrug resistance (MDR) in cancer therapy. By designing molecules that can evade the MDR mechanisms, treatments for resistant cancer types can be improved .
Tyrosine Kinase Inhibition: Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells. Inhibitors of these enzymes are important in the treatment of various cancers. The compound’s potential as a tyrosine kinase inhibitor could be explored for therapeutic applications .
Cathepsin K Inhibition: Cathepsin K is an enzyme involved in bone resorption and is a target for osteoporosis treatment. The compound could be investigated for its potential to inhibit Cathepsin K, offering a new approach to treating bone-related diseases .
Zukünftige Richtungen
Oxadiazoles are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives . 1,3,4-Oxadiazole and its derivatives have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Several 1,3,4-oxadiazole compounds with di-, tri-, aromatic- and heterocyclic substitutions have been found to have strong anticancer properties . These substituted 1,3,4-oxadiazoles contributed to the discovery and development of anticancer drugs and have diverse mechanisms of action .
Wirkmechanismus
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. The specific targets can vary depending on the exact structure and functional groups present in the molecule.
Mode of Action
Oxadiazoles often interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures . The exact mode of action would depend on the specific target and the environment in which the compound is active.
Biochemical Pathways
Given the broad range of activities associated with oxadiazoles , it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, and infection, among others.
Pharmacokinetics
The molecular weight of the compound is 455926 , which could influence its absorption and distribution. The presence of the morpholinyl group could potentially influence its metabolism
Result of Action
Given the range of activities associated with oxadiazoles , the effects could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity), among others.
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTWCQZQKFVYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329244 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
CAS RN |
337505-38-1 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



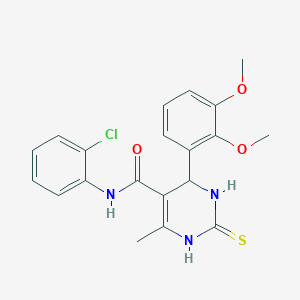
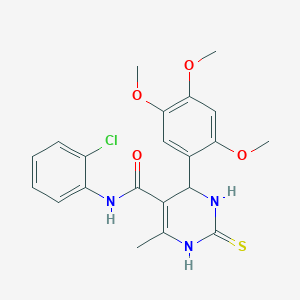
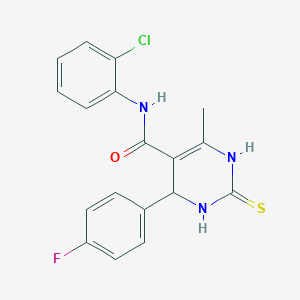
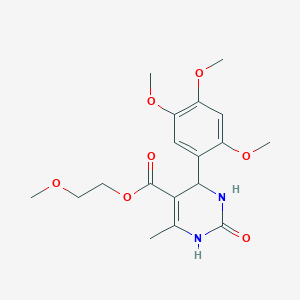

![7-(2-chlorobenzyl)-8-[(3-chloro-2-butenyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417371.png)
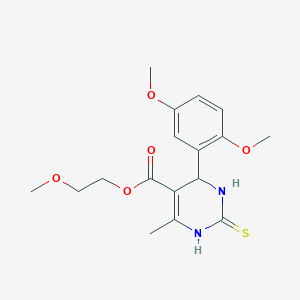

![8-[Benzyl(methyl)amino]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione](/img/structure/B417375.png)
![1-[2-(6-Methoxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-4-methyl-pyridinium](/img/structure/B417378.png)

![(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B417380.png)

